N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features both thiophene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents tailored for specific coupling conditions . The process would be optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene and methylsulfanyl groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,2’-bithiophene and 2,5-dimethylthiophene share structural similarities with N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide.
Phenyl Derivatives: Compounds such as 2-phenylthiophene and 4-phenylthiophene also exhibit similar structural features.
Uniqueness
What sets N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide apart is its unique combination of thiophene and phenyl groups, along with the presence of both methylsulfanyl and carbonyl functionalities.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-25-14-6-3-2-5-13(14)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)15-7-4-10-26-15/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCIEOIIPSBQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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